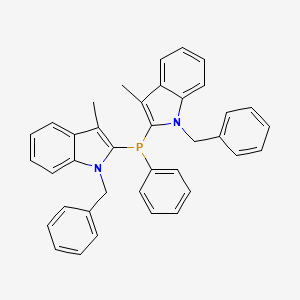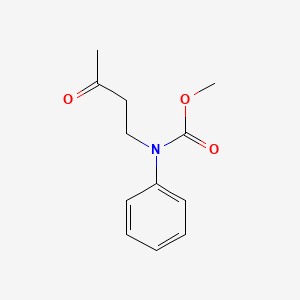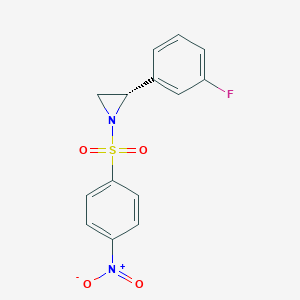
(2S)-2-(3-Fluorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(3-Fluorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine is a synthetic organic compound characterized by the presence of an aziridine ring, a fluorophenyl group, and a nitrobenzene sulfonyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(3-Fluorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine typically involves the following steps:
Formation of the Aziridine Ring: The aziridine ring can be formed through the reaction of an appropriate amine with an epoxide under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated aromatic compound.
Sulfonylation: The nitrobenzene sulfonyl group is introduced through a sulfonylation reaction using a sulfonyl chloride derivative.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aziridine ring, leading to the formation of oxaziridines.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Formation of oxaziridines.
Reduction: Formation of amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
科学的研究の応用
(2S)-2-(3-Fluorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme activity and protein interactions.
作用機序
The mechanism of action of (2S)-2-(3-Fluorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine involves its interaction with molecular targets such as enzymes or receptors. The aziridine ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The fluorophenyl and nitrobenzene sulfonyl groups can modulate the compound’s binding affinity and specificity.
類似化合物との比較
- (2S)-2-(3-Fluorophenyl)-1-(4-methylbenzene-1-sulfonyl)aziridine
- (2S)-2-(3-Chlorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine
- (2S)-2-(3-Fluorophenyl)-1-(4-nitrobenzene-1-sulfonyl)oxirane
Comparison:
- Structural Differences: The presence of different substituents (e.g., methyl, chlorine) can significantly alter the compound’s reactivity and properties.
- Unique Features: The combination of the fluorophenyl group and the nitrobenzene sulfonyl group in (2S)-2-(3-Fluorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine provides a unique electronic environment that can influence its chemical behavior and biological activity.
特性
CAS番号 |
832117-98-3 |
|---|---|
分子式 |
C14H11FN2O4S |
分子量 |
322.31 g/mol |
IUPAC名 |
(2S)-2-(3-fluorophenyl)-1-(4-nitrophenyl)sulfonylaziridine |
InChI |
InChI=1S/C14H11FN2O4S/c15-11-3-1-2-10(8-11)14-9-16(14)22(20,21)13-6-4-12(5-7-13)17(18)19/h1-8,14H,9H2/t14-,16?/m1/s1 |
InChIキー |
FSUMUOIBHGKCOL-IURRXHLWSA-N |
異性体SMILES |
C1[C@@H](N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=CC=C3)F |
正規SMILES |
C1C(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4-Diazabicyclo[3.2.2]nonane, 4-(4-methoxybenzoyl)-](/img/structure/B12544390.png)
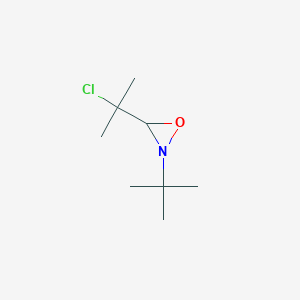
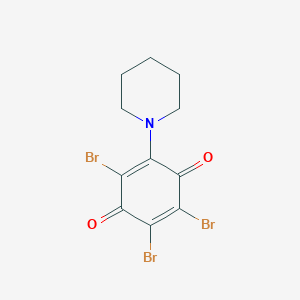

![4-[2-(3,5-Dichlorophenyl)-6-(pyridin-3-yl)pyrimidin-4-yl]benzoic acid](/img/structure/B12544416.png)
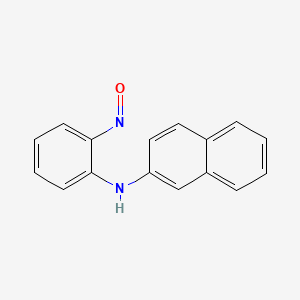
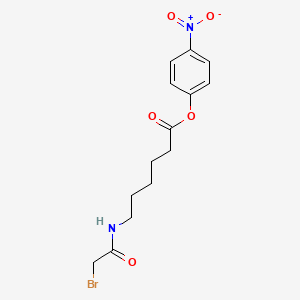
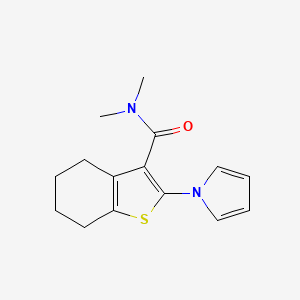

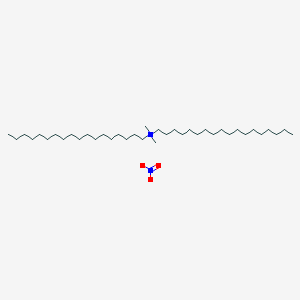
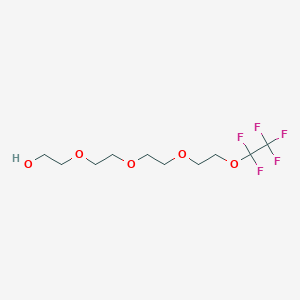
![5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12544461.png)
